molecular formula C20H23N3O3S B11824832 4-Methyl-N'-(2-oxo-1-phenyl-2-(piperidin-1-yl)ethylidene)benzenesulfonohydrazide

4-Methyl-N'-(2-oxo-1-phenyl-2-(piperidin-1-yl)ethylidene)benzenesulfonohydrazide

Cat. No.: B11824832
M. Wt: 385.5 g/mol
InChI Key: URVHPGKXPLVVRC-VZCXRCSSSA-N
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Description

4-Methyl-N’-(2-oxo-1-phenyl-2-(piperidin-1-yl)ethylidene)benzenesulfonohydrazide is a complex organic compound with the molecular formula C20H23N3O3S. This compound is known for its unique structure, which includes a piperidine ring, a phenyl group, and a benzenesulfonohydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N’-(2-oxo-1-phenyl-2-(piperidin-1-yl)ethylidene)benzenesulfonohydrazide typically involves the condensation of 4-methylbenzenesulfonohydrazide with 2-oxo-1-phenyl-2-(piperidin-1-yl)ethanone. The reaction is carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N’-(2-oxo-1-phenyl-2-(piperidin-1-yl)ethylidene)benzenesulfonohydrazide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Methyl-N’-(2-oxo-1-phenyl-2-(piperidin-1-yl)ethylidene)benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-Methyl-N’-(2-oxo-1-phenyl-2-(piperidin-1-yl)ethylidene)benzenesulfonohydrazide include:

Uniqueness

What sets 4-Methyl-N’-(2-oxo-1-phenyl-2-(piperidin-1-yl)ethylidene)benzenesulfonohydrazide apart from these similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

4-Methyl-N'-(2-oxo-1-phenyl-2-(piperidin-1-yl)ethylidene)benzenesulfonohydrazide, also known as (E)-4-Methyl-N'-(2-oxo-1-phenyl-2-(piperidin-1-yl)ethylidene)benzenesulfonohydrazide, is a synthetic compound characterized by a complex molecular structure that includes a hydrazone linkage. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly as an antimicrobial agent.

The molecular formula of this compound is C20_{20}H23_{23}N3_{3}O3_{3}S, with a molecular weight of approximately 385.48 g/mol. Its predicted boiling point is around 543.4 °C, and it exhibits acidic properties with a pKa value of 6.77, which influences its solubility and reactivity in biological systems .

Biological Activity Overview

The biological activity of this compound has been primarily explored in the context of its antimicrobial properties. Hydrazone derivatives are known for their diverse biological effects, including antibacterial, antifungal, and anti-inflammatory activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria, including Gram-positive organisms. For example, it has shown effective inhibition against Staphylococcus aureus and Enterococcus faecalis with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM . The mechanism of action appears to involve inhibition of protein synthesis and nucleic acid production, which are critical for bacterial growth and survival .

Case Studies

  • In Vitro Studies : In a study assessing the efficacy of various Schiff base compounds, this compound demonstrated moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA), with biofilm inhibition concentrations (MBICs) reported between 62.216 and 124.432 μg/mL .
  • Comparative Analysis : When compared to standard antibiotics such as ciprofloxacin, this compound exhibited comparable or superior activity against certain bacterial biofilms, suggesting its potential as an alternative therapeutic agent in treating resistant infections .

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound enhances its biological activity while providing stability against hydrolysis compared to simpler hydrazones. The presence of the piperidine ring contributes to the compound's lipophilicity, facilitating better membrane penetration and interaction with bacterial targets .

Comparative Compounds

A comparison with structurally similar compounds reveals insights into the SAR:

Compound NameStructureKey Features
4-Methylbenzenesulfonic acid hydrazoneC7_{7}H9_{9}N3_{3}O3_{3}SAntimicrobial applications
PhenylhydrazineC6_{6}H8_{8}N2_{2}Simple hydrazine derivative
1-(Phenylglyoxylyl)piperidineC12_{12}H13_{13}N\Neuroactive properties

This table highlights how variations in structure can influence the biological properties of related compounds.

Properties

Molecular Formula

C20H23N3O3S

Molecular Weight

385.5 g/mol

IUPAC Name

4-methyl-N-[(Z)-(2-oxo-1-phenyl-2-piperidin-1-ylethylidene)amino]benzenesulfonamide

InChI

InChI=1S/C20H23N3O3S/c1-16-10-12-18(13-11-16)27(25,26)22-21-19(17-8-4-2-5-9-17)20(24)23-14-6-3-7-15-23/h2,4-5,8-13,22H,3,6-7,14-15H2,1H3/b21-19-

InChI Key

URVHPGKXPLVVRC-VZCXRCSSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C(/C2=CC=CC=C2)\C(=O)N3CCCCC3

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C(C2=CC=CC=C2)C(=O)N3CCCCC3

Origin of Product

United States

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